molecular formula C39H76O5 B1241059 1-Hexadecanoyl-2-eicosanoyl-sn-glycerol

1-Hexadecanoyl-2-eicosanoyl-sn-glycerol

Cat. No.: B1241059
M. Wt: 625 g/mol
InChI Key: RZKCYEISOFRALJ-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:0/20:0/0:0)[iso2], also known as diacylglycerol(36:0) or DAG(16:0/20:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/20:0) pathway and phosphatidylethanolamine biosynthesis pe(16:0/20:0) pathway. DG(16:0/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:0/22:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/20:0/0:0) is a diglyceride.

Scientific Research Applications

Characterization in Oxidized Glycerophosphocholine Lipids

1-Hexadecanoyl-2-eicosanoyl-sn-glycerol is significant in the study of oxidized glycerophosphocholine (GPC) lipids. Its characterization through fast atom bombardment and tandem mass spectrometry has been key to understanding lipid peroxidation and its biological effects, such as activation of human polymorphonuclear leukocytes through the platelet-activating factor receptor (Kayganich-Harrison & Murphy, 1994).

Enantiomer Separation in Lipid Studies

The compound plays a role in the separation of enantiomers of 1-alkyl-2-acyl-rac-glycerol, which is critical for studying the stereochemistry of lipids. High-performance liquid chromatography on a chiral column has been used to achieve this separation, expanding our understanding of lipid structures (Takagi, Okamoto, Ando, & Itabashi, 1990).

Understanding Liquid-Crystalline Phosphatidylcholine/Phosphatidylethanolamine Bilayers

In the study of phosphatidylcholine/phosphatidylethanolamine bilayers, this compound aids in understanding the mixing properties and domain formation in these lipid bilayers. This research is fundamental to deciphering the biological function of cell membranes (Ahn & Yun, 1999).

Determining Critical Micellar Concentration in Lipid Studies

The compound is crucial in determining the critical micellar concentration of various lipid derivatives. This research aids in understanding the biophysical properties of lipids, which is essential for numerous biological applications, such as drug delivery systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Inflammation Regulation by Cannabinoids and Metabolites

This compound is part of the study exploring the regulation of inflammation by cannabinoids and their metabolites. Understanding how these lipids interact with the endocannabinoid system provides insights into treating various physiological disorders (Turcotte, Chouinard, Lefebvre, & Flamand, 2015).

Exploration in Natural Product Chemistry

Research into the glandular trichome exudates on leaves of Paulownia tomentosa identified this compound among other acylglycerols. This exploration contributes to our understanding of natural product chemistry and potential applications in pharmacology and biochemistry (Asai, Hara, Kobayashi, Kohshima, & Fujimoto, 2009).

Properties

Molecular Formula

C39H76O5

Molecular Weight

625 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] icosanoate

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1

InChI Key

RZKCYEISOFRALJ-QNGWXLTQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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